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molecular formula C10H11ClO2 B1582116 3-Chloro-1-(4-methoxyphenyl)propan-1-one CAS No. 35999-20-3

3-Chloro-1-(4-methoxyphenyl)propan-1-one

Cat. No. B1582116
M. Wt: 198.64 g/mol
InChI Key: FJBUZSAECLLZOL-UHFFFAOYSA-N
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Patent
US07357964B2

Procedure details

2-Chloroethyl 4-methoxyphenyl ketone (b) (69.4 g) was dissolved in methylene chloride (200 mL), to which was added aluminium chloride (130.8 g) little by little. The resulting mixture was heated with a mantle heater for 2 hours under reflux. After the reaction, the reaction liquid was cooled and poured into ice, and the organic phase was extracted out with ethyl acetate (200 mL) and transferred into a separating funnel. The organic phase was washed with water, and then processed with aqueous 2 M NaOH solution to extract out the intended product into the solution. The aqueous alkali solution was acidified with 6 M hydrochloric acid, and then again extracted with ethyl acetate. The solvent was evaporated away under reduced pressure, and the residue was recrystallized from toluene to obtain 37.9 g of colorless crystals, 4-hydroxyphenyl vinyl ketone (c).
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
130.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH2:11][CH2:12]Cl)=[O:10])=[CH:5][CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH:11]([C:9]([C:6]1[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=1)=[O:10])=[CH2:12] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
69.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)CCCl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
130.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated with a mantle heater for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted out with ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
transferred into a separating funnel
WASH
Type
WASH
Details
The organic phase was washed with water
EXTRACTION
Type
EXTRACTION
Details
to extract out the intended product into the solution
EXTRACTION
Type
EXTRACTION
Details
again extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(=C)C(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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